(3S*,4S*)-1-cyclohexyl-4-cyclopropyl-3-pyrrolidinecarboxylic acid
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Overview
Description
(3S*,4S*)-1-cyclohexyl-4-cyclopropyl-3-pyrrolidinecarboxylic acid is a chiral compound with a unique structure that includes a cyclohexyl group, a cyclopropyl group, and a pyrrolidine ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S*,4S*)-1-cyclohexyl-4-cyclopropyl-3-pyrrolidinecarboxylic acid typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor, such as a cyclohexyl-substituted amine, with a cyclopropyl-containing reagent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(3S*,4S*)-1-cyclohexyl-4-cyclopropyl-3-pyrrolidinecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert ketones or aldehydes into alcohols.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, such as azides or nitriles, into the molecule.
Scientific Research Applications
(3S*,4S*)-1-cyclohexyl-4-cyclopropyl-3-pyrrolidinecarboxylic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those with chiral centers.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals, where its chiral properties are particularly valuable.
Mechanism of Action
The mechanism of action of (3S*,4S*)-1-cyclohexyl-4-cyclopropyl-3-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to bind selectively to these targets, potentially modulating their activity. This selective binding can lead to various biological effects, depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-1-cyclohexyl-4-cyclopropyl-3-pyrrolidinecarboxylic acid methyl ester**: A similar compound with a methyl ester group instead of a carboxylic acid group.
- (3S,4S)-1-cyclohexyl-4-cyclopropyl-3-pyrrolidinecarboxamide**: A compound with an amide group instead of a carboxylic acid group.
Uniqueness
(3S*,4S*)-1-cyclohexyl-4-cyclopropyl-3-pyrrolidinecarboxylic acid is unique due to its specific combination of functional groups and chiral centers. This unique structure allows it to interact selectively with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(3S,4S)-1-cyclohexyl-4-cyclopropylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c16-14(17)13-9-15(8-12(13)10-6-7-10)11-4-2-1-3-5-11/h10-13H,1-9H2,(H,16,17)/t12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATVCPSIRWPRIV-QWHCGFSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(C(C2)C(=O)O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N2C[C@H]([C@@H](C2)C(=O)O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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